molecular formula C15H23N3O2S B2973398 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine CAS No. 886506-36-1

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine

Cat. No.: B2973398
CAS No.: 886506-36-1
M. Wt: 309.43
InChI Key: FPONFHYRKJJMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C15H23N3O2S and a molecular weight of 309.43 g/mol . This structure features a phenyl ring connected to both a piperazine and a piperidine-1-sulfonyl group, making it a potential intermediate for synthesizing more complex molecules in medicinal chemistry research. Compounds containing piperazine and sulfonyl groups are often explored for their potential biological activity and their ability to interact with various enzymatic targets . Disclaimer: Specific data on the melting point, boiling point, solubility, and spectral details for this exact compound are currently limited in the published literature. Similarly, its precise mechanism of action and established research applications are not widely reported. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for the most current information. Handling Note: This product is strictly for laboratory research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c19-21(20,18-10-2-1-3-11-18)15-6-4-14(5-7-15)17-12-8-16-9-13-17/h4-7,16H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPONFHYRKJJMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine typically involves the reaction of piperazine with 4-(piperidin-1-ylsulfonyl)benzene. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) : Trifluoromethyl (SC212) and sulfonyl groups (target compound) enhance receptor binding and metabolic stability. For example, SC212's trifluoromethyl group contributes to atypical antipsychotic activity , while sulfonyl groups in acaricidal agents improve membrane penetration .
  • Electron-donating groups (EDGs) : Methoxy substituents (e.g., 1-(2-methoxyphenyl)piperazine) increase 5-HT1A affinity due to enhanced hydrogen bonding .
  • Steric effects : Bulky substituents like benzhydryl (7c) or benzyl groups (16) may reduce activity by hindering target interactions .

Antibacterial Activity

Piperazine derivatives with carboxyl groups (e.g., 4a-4g) exhibit antibacterial activity via salt-bridge interactions with Mg²⁺ in DNA topoisomerase II. However, bulky arylpiperazine moieties (e.g., 5g-5k) reduce activity, suggesting a balance between substituent size and efficacy .

Central Nervous System (CNS) Targets

  • Dopamine Receptors: SC211 shows D4R selectivity, while SC212 targets D2R with structural novelty . The target compound’s sulfonyl group may confer distinct selectivity compared to halogenated analogs.
  • Serotonin Receptors: 1-(2-Methoxyphenyl)piperazine derivatives achieve nanomolar affinity for 5-HT1A receptors, whereas trifluoromethylphenyl analogs (e.g., p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine) inhibit sympathetic nerve discharge via 5-HT1A agonism .

Allosteric Modulation

4-Chlorophenyl and trifluoromethyl substituents on piperazine (e.g., 8f, 8j) enhance allosteric modulation of A1 adenosine receptors, suggesting EWGs improve binding pocket interactions .

Biological Activity

1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine (CAS No. 886506-36-1) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O2S. It comprises a piperazine ring and a piperidinyl sulfonyl group attached to a phenyl moiety, which contributes to its ability to interact with various biological targets.

This compound exhibits diverse biological activities, primarily through its interaction with neurotransmitter receptors and enzymes involved in critical biochemical pathways. Its mechanism of action can be summarized as follows:

  • Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotic disorders.
  • Enzyme Inhibition : It may inhibit enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis, thereby affecting cellular proliferation in pathogens like Mycobacterium tuberculosis .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been developed that target M. tuberculosis with promising efficacy against resistant strains .

2. Antitumor Effects

In vitro studies have demonstrated that piperazine derivatives can induce cytotoxicity in various cancer cell lines, including those from the liver and breast . The mechanism often involves the modulation of cell cycle progression and apoptosis pathways.

3. Neurological Applications

Given its receptor binding profile, this compound is being explored for potential use as an antipsychotic agent. Its ability to modulate serotonin pathways suggests it could alleviate symptoms associated with schizophrenia and other mood disorders.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

StudyFocusFindings
Kaczor et al. (2020)Antipsychotic potentialInvestigated binding affinities to serotonin receptors; showed promising results for mood regulation .
Dou et al. (2012)Antiviral activityIdentified piperazine derivatives effective against norovirus without cytotoxic effects on human cells .
Chandran et al. (2015)Antitubercular activityDemonstrated inhibition of IMPDH in M. tuberculosis, indicating potential for developing new treatments .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Strategy : Utilize sulfonylation of the phenylpiperazine scaffold. First, synthesize 4-(piperazin-1-yl)benzenesulfonyl chloride via chlorosulfonation of 4-phenylpiperazine, followed by reaction with piperidine.
  • Optimization : Control temperature (0–5°C during sulfonylation to minimize side reactions) and stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (≥95%) and NMR .
  • Troubleshooting : Monitor for over-sulfonylation by TLC; quench excess reagents with ice-cold water.

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1H^1H- and 13C^13C-NMR spectra with computational predictions (e.g., DFT calculations). Key signals: aromatic protons (δ 7.2–7.8 ppm), piperazine CH2_2 (δ 2.8–3.5 ppm), and piperidinyl SO2_2 group (δ 1.4–1.8 ppm) .
    • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 339.4 (C15_{15}H23_{23}N3_3O2_2S).
  • X-ray Crystallography : Resolve crystal structure to verify sulfonyl-piperidine geometry and piperazine ring conformation .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Target Selection : Prioritize receptors/enzymes with known affinity for sulfonamide-piperazine hybrids (e.g., serotonin 5-HT1A_{1A}, carbonic anhydrase).
  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (IC50_{50} determination) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition via 4-nitrophenyl acetate hydrolysis) .
  • Dose Range : Test 0.1–100 µM concentrations. Include positive controls (e.g., acetazolamide for carbonic anhydrase).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

Methodological Answer:

  • Substituent Variation : Systematically modify:
    • Piperidine Ring : Replace with morpholine (oxygen insertion) or smaller azetidine to alter steric effects.
    • Sulfonyl Group : Introduce electron-withdrawing groups (e.g., CF3_3) to modulate electronic properties .
  • Assay Design : Compare binding affinities across modified analogs using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Correlate substituent Hammett σ values with activity trends .

Q. What computational strategies can predict off-target interactions or metabolic stability?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic liability assessment .
  • MD Simulations : Simulate ligand-receptor complexes (e.g., 5-HT1A_{1A}) for >100 ns to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • ADMET Prediction : Employ SwissADME or ProTox-II to estimate logP, BBB permeability, and hepatotoxicity .

Q. How should contradictory activity data (e.g., variable IC50_{50}50​ across studies) be resolved?

Methodological Answer:

  • Source Analysis : Verify assay conditions (pH, buffer composition, cell lines). For example, serotonin receptor binding assays are sensitive to Mg2+^{2+} concentration .
  • Replicability : Repeat experiments with standardized protocols (e.g., NIH guidelines for dose-response curves).
  • Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation or isomerization .

Q. What strategies optimize bioavailability without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters at the piperazine nitrogen to enhance solubility.
  • Salt Formation : Prepare hydrochloride or citrate salts to improve aqueous solubility.
  • In Vivo PK Studies : Administer orally (10 mg/kg in rodents) and measure plasma concentration via LC-MS/MS. Adjust logD (aim for 1–3) using substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.